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molecular formula C5H2Cl3F3N4 B1311690 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 61082-43-7

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No. B1311690
M. Wt: 281.4 g/mol
InChI Key: RBXJTNOOCVFNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05130428

Procedure details

1.8 g of a 30% by weight solution of sodium methanolate in methanol (corresponding to 0.01 mol of sodium methanolate) were added at 22° C. to a solution of 28.8 g (0.1 mol) of 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine in 100 ml of methanol. The pale yellow solution was then refluxed for 30 minutes. The progress of the reaction was followed by thin-layer chromatography on silica gel (mobile phase: diethyl ether/hexane 1:1). After the reaction was complete, 20 ml of water were added, followed by 2 normal hydrochloric acid until the pH was 6-7. After this most of the methanol was removed at 40° C. under reduced pressure, adding 150 ml of water a little at a time so that the product did not agglomerate. To complete precipitation of the product, the resulting mixture was then stirred at 5° C. for 1 hour, after which the product was separated off, washed with a little water and dried at 40° C. under reduced pressure.
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[NH2:4][C:5]1[N:10]=[C:9](C(Cl)(Cl)Cl)[N:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[N:6]=1.O.Cl>CO>[NH2:4][C:5]1[N:10]=[C:9]([O:2][CH3:1])[N:8]=[C:7]([C:15]([F:18])([F:17])[F:16])[N:6]=1 |f:0.1|

Inputs

Step One
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
28.8 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.01 mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at 5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The pale yellow solution was then refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After this most of the methanol was removed at 40° C. under reduced pressure
ADDITION
Type
ADDITION
Details
adding 150 ml of water a little at a time so that the product
CUSTOM
Type
CUSTOM
Details
To complete precipitation of the product
CUSTOM
Type
CUSTOM
Details
after which the product was separated off
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NC(=NC(=N1)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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